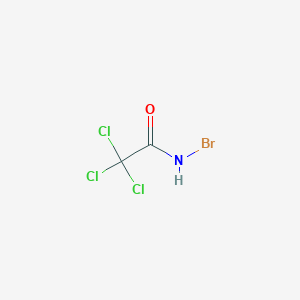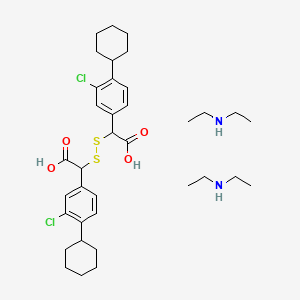
alpha,alpha'-Di(m-chloro-p-cyclohexylphenyl)-alpha',alpha'-dithiodiacetic acid diethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of chloro and cyclohexylphenyl groups. The final steps often involve the formation of the dithiodiacetic acid and its subsequent reaction with diethylamine to form the diethylammonium salt. Common reagents used in these reactions include chlorinating agents, cyclohexylphenyl derivatives, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism by which alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Alpha,alpha’-Di(m-chlorophenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
Uniqueness
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is unique due to its combination of chloro and cyclohexylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
36612-28-9 |
|---|---|
分子式 |
C36H54Cl2N2O4S2 |
分子量 |
713.9 g/mol |
IUPAC 名称 |
2-[[carboxy-(3-chloro-4-cyclohexylphenyl)methyl]disulfanyl]-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C28H32Cl2O4S2.2C4H11N/c29-23-15-19(11-13-21(23)17-7-3-1-4-8-17)25(27(31)32)35-36-26(28(33)34)20-12-14-22(24(30)16-20)18-9-5-2-6-10-18;2*1-3-5-4-2/h11-18,25-26H,1-10H2,(H,31,32)(H,33,34);2*5H,3-4H2,1-2H3 |
InChI 键 |
KCDZGPBNSVLSDN-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)SSC(C3=CC(=C(C=C3)C4CCCCC4)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



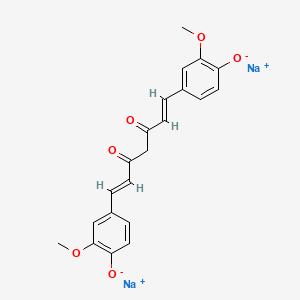


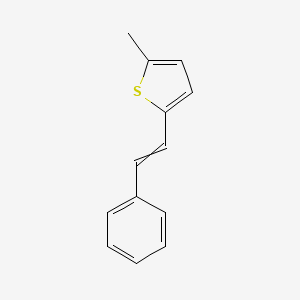
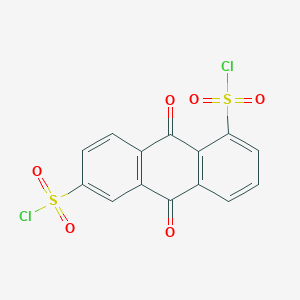
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
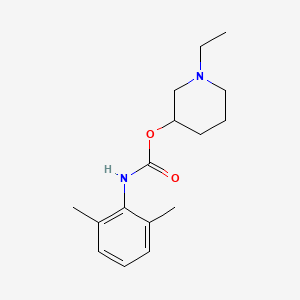

![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

